N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline
Description
N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline is a structurally complex compound featuring a furochromen core fused with an acetylated norvaline moiety. The furochromen scaffold (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromene) is characterized by a benzopyran ring system fused to a furan ring, with methyl and oxo substituents at positions 3, 5, and 6. The norvaline conjugation likely modifies these parameters, introducing nitrogen and altering polarity.
Properties
Molecular Formula |
C20H21NO6 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H21NO6/c1-4-5-15(19(23)24)21-18(22)7-14-11(3)13-6-12-10(2)9-26-16(12)8-17(13)27-20(14)25/h6,8-9,15H,4-5,7H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
QTXCTUGCCUYHGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline typically involves the condensation of 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid with norvaline. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound shares structural homology with prenylated flavonoids and furochromen derivatives. Key analogues include:
*Note: Exact molecular formula for the target compound requires further experimental validation. Estimates are based on structural analogs in –3.
Key Structural Differences :
- Prenylation vs. Amino Acid Conjugation: Compounds like Neobavaisoflavone (C20H18O4) feature prenyl groups linked to phenolic rings, enhancing lipophilicity and membrane permeability.
- Electron-Withdrawing Groups: MFCMP () includes a cyano group and methoxy substituents, which stabilize π-conjugation and enhance photosensitivity. The target compound’s acetyl group may instead modulate electron density for specific receptor binding .
Research Findings and Methodologies
Methodological Overlaps and Divergences :
- Quantum Mechanics (QM): Both prenylated flavonoids () and MFCMP () were analyzed using density functional theory (DFT) to optimize geometries and predict electronic properties. The target compound would benefit from similar QM studies to map charge distribution and reactive sites.
- Molecular Docking: Studies on Aβ42 interactions () utilized AutoDock Vina, identifying hydrogen bonds between prenyl groups and Lys28 residues. The acetyl-norvaline group might form salt bridges with charged residues (e.g., Asp23), altering binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
